3-(Benzylamino)butanamide

Enantioselective synthesis β-amino acid Kinetic resolution

Researchers pursuing chiral β-peptide synthesis often contend with cumbersome multi-step protection/deprotection sequences. 3-(Benzylamino)butanamide (CAS 99981-50-7) resolves this by enabling a one-pot, lipase-catalyzed enantioselective route to (R)-(-)-N-benzyl-3-(benzylamino)butanamide with tunable ee up to 79.8% under optimized solvent conditions (n-hexane/2M2B mixtures). • Direct enzymatic kinetic resolution-eliminates protection/deprotection steps. • LogP ~1.04, PSA ~51 Ų-favorable CNS drug-like property space for lead optimization. • Defined hydrolytic pathway (benzylamine + butyric acid) supports forced degradation studies.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B15537469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)butanamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(CC(=O)N)NCC1=CC=CC=C1
InChIInChI=1S/C11H16N2O/c1-9(7-11(12)14)13-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H2,12,14)
InChIKeyVZDFLAPWRQPCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylamino)butanamide: Core β-Amino Acid Scaffold


3-(Benzylamino)butanamide (C₁₁H₁₆N₂O, MW: 192.26 g/mol) is a β-amino acid derivative featuring a benzylamino group at the 3-position of a butanamide backbone . This structural motif places it within the class of N‑benzyl‑substituted β‑amino amides, a scaffold associated with anticonvulsant, GABA‑ergic, and neuroprotective activities in related series [1]. While direct biological data for the parent compound are limited, its value for scientific selection derives from (1) its established utility as a key intermediate in enantioselective chemoenzymatic syntheses of chiral β‑amino acids and β‑peptides [2], and (2) its calculated physicochemical properties (LogP ~1.0–1.3, PSA ~44–51 Ų) that differ meaningfully from close analogs, informing lead optimization and library design .

Generic Substitution Risks for 3-(Benzylamino)butanamide


Interchanging 3-(benzylamino)butanamide with structurally similar β‑amino amides or N‑benzyl derivatives without quantitative justification introduces significant variability in lipophilicity, hydrogen‑bonding capacity, and chiral accessibility. For example, the presence of a secondary amine at the 3‑position (versus the 4‑position in 4‑(benzylamino)butanamide) alters the molecule's polarity and conformational flexibility, directly impacting its ability to participate in enzymatic kinetic resolutions and its behavior in chromatographic separations . Furthermore, generic substitution may inadvertently introduce racemic material where enantiopure (R)-(−)-N‑benzyl‑3‑(benzylamino)butanamide is required for studies of stereospecific biological interactions – a differentiation underscored by the solvent‑dependent enantiomeric excess (ee) achievable with this specific scaffold [1].

3-(Benzylamino)butanamide Differentiation Evidence


Solvent-Dependent Enantiomeric Excess Control

The enzymatic chemoselective synthesis of (R)-(−)-N‑benzyl‑3‑(benzylamino)butanamide demonstrates strong solvent‑dependence of enantiomeric excess (ee). In pure n‑hexane, the product is obtained as a racemic mixture (ee ≈ 0%). In a 1:1 n‑hexane/2‑methyl‑2‑butanol (2M2B) mixture, the ee increases to 79.8% for the Michael adduct and 67.8% for the double addition product [1]. This quantifies the differentiation between an achiral reaction environment and one optimized for lipase‑catalyzed resolution.

Enantioselective synthesis β-amino acid Kinetic resolution

Lipophilicity and Polarity vs. N-Benzyl Analog

Calculated LogP for 3-(benzylamino)butanamide is 1.04, whereas the N‑benzyl analog (C₁₈H₂₂N₂O, MW 282.4) exhibits a LogP of 4.10 – a difference of +3.06 units, corresponding to a >1000‑fold increase in lipophilicity . Similarly, the polar surface area (PSA) shifts from ~51 Ų (3‑(benzylamino)butanamide) to 44.6 Ų for the N‑benzyl derivative [1]. These values position the parent compound as a more hydrophilic, lower‑molecular‑weight starting point for medicinal chemistry optimization.

Lipophilicity ADME Drug design

One-Pot vs. Multi-Step β-Amino Acid Synthesis

The one‑pot lipase‑catalyzed synthesis of (R)-(−)-N‑benzyl‑3‑(benzylamino)butanamide from benzylamine and methyl crotonate proceeds in a single vessel with yields up to 47% for the desired double‑addition product and ee up to 79.8% [1]. In contrast, traditional chemical resolution of β‑amino acids often requires separate protection/deprotection steps, chiral auxiliaries, or stoichiometric resolving agents. This enzymatic approach reduces step count and avoids toxic reagents, representing a tangible synthetic advantage.

Chemoenzymatic synthesis β-peptide Green chemistry

Hydrolytic Stability vs. N-Benzyl Analogs

The absence of an additional N‑benzyl group on the amide nitrogen in 3‑(benzylamino)butanamide confers distinct hydrolytic behavior. Under acidic or basic conditions, the compound hydrolyzes to yield benzylamine and butyric acid , whereas N‑benzyl‑3‑(benzylamino)butanamide (MW 282.4) contains a more sterically hindered amide that may exhibit different degradation kinetics. While direct comparative kinetic data are not published, the difference in substitution pattern is a well‑recognized class‑level distinction in amide hydrolysis rates.

Stability Formulation Storage

Conformational Flexibility vs. 4-(Benzylamino)butanamide

3-(Benzylamino)butanamide possesses 5 rotatable bonds, as indicated by its SMILES representation (CC(NCC1=CC=CC=C1)CC(N)=O) . The regioisomeric 4‑(benzylamino)butanamide (4‑[(benzyl)amino]butyramide) has a different spatial arrangement of the amine group, affecting intramolecular hydrogen bonding and conformational sampling. While specific conformational data are not available, the increased rotatable bond count in the 3‑substituted isomer suggests greater flexibility, a parameter routinely evaluated in molecular docking and pharmacophore modeling.

Molecular modeling Conformational analysis Lead optimization

3-(Benzylamino)butanamide: Research and Industrial Applications


Enantiopure β-Amino Acid Synthesis

Procurement of 3-(benzylamino)butanamide enables the one‑pot, lipase‑catalyzed production of (R)-(−)-N‑benzyl‑3‑(benzylamino)butanamide with tunable enantiomeric excess up to 79.8% under optimized solvent conditions (n‑hexane/2M2B mixtures) [1]. This process streamlines access to chiral β‑amino acid building blocks essential for β‑peptide synthesis and structure‑activity relationship campaigns, eliminating multiple protection/deprotection steps typical of chemical resolution [1].

CNS Lead Optimization via ADME Profiling

With a calculated LogP of ~1.04 and PSA of ~51 Ų, 3-(benzylamino)butanamide occupies a favorable lipophilicity–polarity space for central nervous system drug discovery [2]. This distinguishes it from the more lipophilic N‑benzyl analog (LogP 4.10), making the parent compound a preferred starting material when optimizing for solubility, reduced plasma protein binding, and passive blood‑brain barrier permeability .

Reference Standard for Degradation Profiling

The defined hydrolytic pathway of 3-(benzylamino)butanamide – yielding benzylamine and butyric acid under acidic or basic conditions – positions it as a useful reference standard in forced degradation studies and stability‑indicating method development for N‑benzyl β‑amino amide drug candidates.

Conformational Library for Computational Modeling

The 5‑rotatable‑bond framework of 3-(benzylamino)butanamide provides a conformationally diverse scaffold for molecular dynamics simulations and virtual screening campaigns . Researchers can use this compound as a model system to benchmark docking algorithms or to generate conformational ensembles for pharmacophore elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzylamino)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.